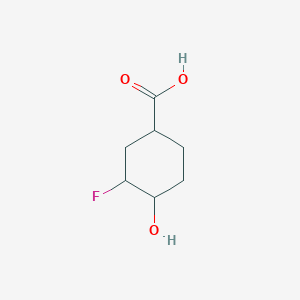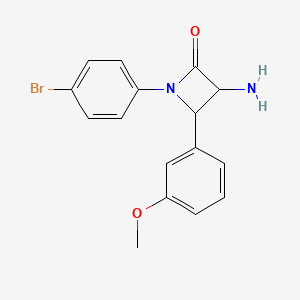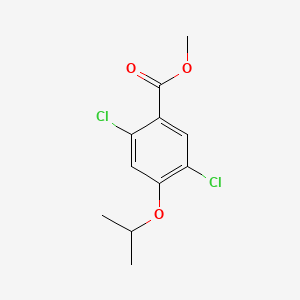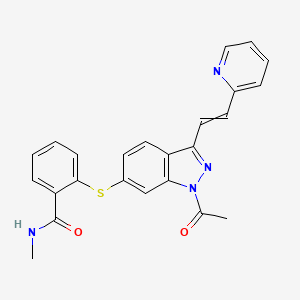
(E)-2-((1-Acetyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl Axitinib is a derivative of Axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. The acetylation of Axitinib aims to modify its pharmacokinetic properties, potentially enhancing its therapeutic efficacy and reducing side effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Axitinib involves the acetylation of Axitinib. This process typically includes the reaction of Axitinib with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group in Axitinib.
Industrial Production Methods
Industrial production of N-Acetyl Axitinib follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
N-Acetyl Axitinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert N-Acetyl Axitinib back to its parent compound, Axitinib.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Axitinib.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-Acetyl Axitinib has several scientific research applications:
Chemistry: Used as a model compound to study acetylation reactions and their effects on pharmacokinetics.
Biology: Investigated for its potential to modulate biological pathways involving VEGFR.
Medicine: Explored as a therapeutic agent for cancer treatment, particularly in cases where Axitinib shows limited efficacy or adverse effects.
Industry: Utilized in the development of new pharmaceutical formulations with improved stability and bioavailability.
作用機序
N-Acetyl Axitinib exerts its effects by selectively inhibiting the tyrosine kinase activity of VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks the signaling pathways involved in angiogenesis, thereby preventing tumor growth and metastasis. The acetylation of Axitinib may enhance its binding affinity to VEGFR, leading to increased potency and reduced side effects.
類似化合物との比較
Similar Compounds
Axitinib: The parent compound, used for the treatment of advanced renal cell carcinoma.
Sunitinib: Another VEGFR inhibitor with a broader spectrum of activity.
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases.
Uniqueness
N-Acetyl Axitinib is unique due to its acetylation, which potentially enhances its pharmacokinetic properties and reduces side effects compared to Axitinib. This modification may result in better therapeutic outcomes and improved patient compliance.
特性
分子式 |
C24H20N4O2S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
2-[1-acetyl-3-(2-pyridin-2-ylethenyl)indazol-6-yl]sulfanyl-N-methylbenzamide |
InChI |
InChI=1S/C24H20N4O2S/c1-16(29)28-22-15-18(31-23-9-4-3-8-20(23)24(30)25-2)11-12-19(22)21(27-28)13-10-17-7-5-6-14-26-17/h3-15H,1-2H3,(H,25,30) |
InChIキー |
DPCLTPPDTUVUIL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2=C(C=CC(=C2)SC3=CC=CC=C3C(=O)NC)C(=N1)C=CC4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14776648.png)

![2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)
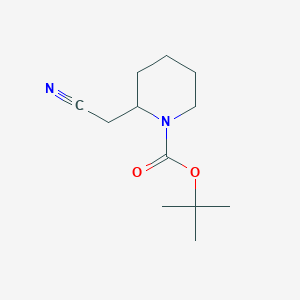
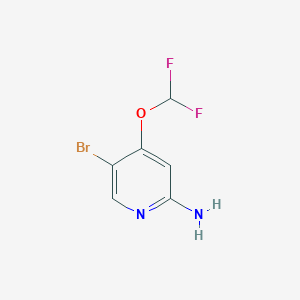
![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14776680.png)
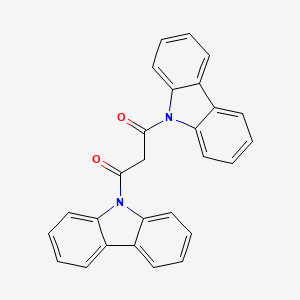


![trans-2-{[(Tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B14776693.png)

